molecular formula C9H7NO B1166984 N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide CAS No. 120478-65-1

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide

Cat. No. B1166984
CAS RN: 120478-65-1
InChI Key:
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Description

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide, also known as Ro 60-0175, is a synthetic compound that belongs to the ergoline family. It is a potent agonist of the serotonin 5-HT2B receptor and has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 acts as a selective agonist of the serotonin 5-HT2B receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation can lead to several physiological effects, including smooth muscle contraction, platelet aggregation, and cardiac function.
Biochemical and Physiological Effects
N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 has been shown to have several biochemical and physiological effects. It has been shown to induce smooth muscle contraction in several tissues, including the rat aorta and the human pulmonary artery. It has also been shown to increase platelet aggregation and to have positive inotropic effects on the heart.

Advantages and Limitations for Lab Experiments

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 has several advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2B receptor, making it a useful tool for studying this receptor. However, there are also some limitations to its use. It has been shown to have off-target effects on other receptors, including the serotonin 5-HT2A receptor. Additionally, its effects on physiological systems can be complex and difficult to interpret.

Future Directions

There are several future directions for research involving N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175. One area of interest is its potential use as a therapeutic agent for conditions such as pulmonary hypertension and heart failure. Another area of interest is its effects on other physiological systems, such as the central nervous system. Further research is needed to fully understand the mechanism of action and physiological effects of N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175.

Synthesis Methods

The synthesis of N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 involves several steps, including the condensation of 2-bromo-6-methylergoline with 2,2-dimethylpropionyl chloride, followed by the reaction with thionyl chloride and then with lithium aluminum hydride. The final product is obtained by the reaction with 2-chloroethylamine hydrochloride.

Scientific Research Applications

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 has been used in scientific research to study its effects on the serotonin 5-HT2B receptor. This receptor is involved in several physiological processes, including cardiac function, smooth muscle contraction, and platelet aggregation. N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide 60-0175 has been shown to be a potent agonist of this receptor and has been used to study its mechanism of action.

properties

IUPAC Name

N-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-20(2,3)19(25)22-11-8-13-12-6-5-7-15-17(12)14(18(21)23-15)9-16(13)24(4)10-11/h5-7,11,13,16,23H,8-10H2,1-4H3,(H,22,25)/t11-,13+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOFQMUQMXGKGQ-NORZTCDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923434
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide

CAS RN

101000-49-1, 120478-65-1
Record name SDZ 208-912
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101000-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SDZ-208-912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101000491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-chloro-6-methylergoline-8-yl)-2,2-dimethylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120478651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-6-methylergolin-8-yl)-2,2-dimethylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SDZ-208-912
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60LR4NX4AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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